1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the cycloheptyl and methyl groups, as well as the pyrazolo[3,4-d][1,3]thiazin-3(2H)-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is not well-understood, but it likely involves interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering their activity, and thereby exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the 2,3-dihydro-1,4-benzodioxin-6-yl group but has different functional groups attached.
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]benzene-1,3-diol: Another compound with a similar core structure but different substituents.
Uniqueness
1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of functional groups and the specific arrangement of atoms within the molecule.
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H25N3O3S/c1-13-22-20-18(21(25)23-24(20)15-6-4-2-3-5-7-15)19(28-13)14-8-9-16-17(12-14)27-11-10-26-16/h8-9,12,15,19H,2-7,10-11H2,1H3,(H,23,25) |
InChI Key |
KVCKTHSCGFZRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC4=C(C=C3)OCCO4)C(=O)NN2C5CCCCCC5 |
Origin of Product |
United States |
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